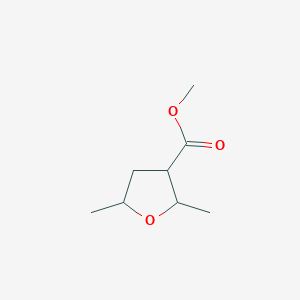
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone (TMDQ)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone is an organic compound with the molecular formula C16H16O2. It is known for its stability and thermal resistance, appearing as a dark red crystalline or powdery substance . This compound is utilized in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone typically involves the oxidation of 2,6-dimethylphenol derivatives. One common method includes the selective methylation of phenolic compounds followed by oxidation reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone involves large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to its corresponding hydroquinone.
Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different chemical processes and industries .
Wissenschaftliche Forschungsanwendungen
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in biochemical assays and as a probe in studying redox reactions.
Medicine: Investigated for its potential antioxidant properties and its role in drug development.
Industry: Utilized as an additive in rubber manufacturing to enhance heat resistance and anti-aging properties[][4].
Wirkmechanismus
The mechanism of action of 3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in various biochemical pathways. The molecular targets include enzymes involved in oxidative stress responses and cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyl-1,4-benzoquinone
- 2,5-Dimethyl-1,4-benzoquinone
- Tetramethyl-1,4-benzoquinone
Uniqueness
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its enhanced stability and thermal resistance make it particularly valuable in industrial applications compared to other similar quinone derivatives .
Eigenschaften
CAS-Nummer |
142763-32-4 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
0 |
Synonyme |
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone (TMDQ) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



